molecular formula C27H31N5 B15110461 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B15110461
M. Wt: 425.6 g/mol
InChI Key: ICPCBSSJIWWXQI-UHFFFAOYSA-N
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Description

2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a piperazine ring substituted with a 2-methylphenyl group, a phenyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is hypothesized to involve modulation of neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both piperazine and pyrazolo[1,5-a]pyrimidine moieties. This unique structure imparts distinct pharmacological properties and potential therapeutic applications that are not observed in closely related compounds.

Properties

Molecular Formula

C27H31N5

Molecular Weight

425.6 g/mol

IUPAC Name

2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C27H31N5/c1-4-10-23-19-25(31-17-15-30(16-18-31)24-14-9-8-11-20(24)2)32-27(28-23)26(21(3)29-32)22-12-6-5-7-13-22/h5-9,11-14,19H,4,10,15-18H2,1-3H3

InChI Key

ICPCBSSJIWWXQI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4C)C)C5=CC=CC=C5

Origin of Product

United States

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